2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid

Catalog No.
S3149875
CAS No.
1269533-24-5
M.F
C10H13N3O4
M. Wt
239.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic aci...

CAS Number

1269533-24-5

Product Name

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetic acid

Molecular Formula

C10H13N3O4

Molecular Weight

239.231

InChI

InChI=1S/C10H13N3O4/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16)

InChI Key

GSRZFBDHFOCIBR-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)O

solubility

not available

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a pyridazinone core and a morpholine moiety. This compound is part of the pyridazinone family, known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can participate in neutralization reactions with bases to form salts.
  • Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.
  • Reduction: The carbonyl group in the pyridazinone can be reduced to form alcohols using reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid exhibits various biological activities, primarily due to its interaction with specific molecular targets. Research indicates that it may possess:

  • Antimicrobial Properties: Effective against certain bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects: Potentially useful in treating inflammatory conditions by modulating immune responses.
  • Cytotoxic Activity: Exhibits selective toxicity towards cancer cells, indicating potential as an anticancer agent.

The synthesis of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid typically involves several steps:

  • Formation of Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and α-keto acids.
  • Introduction of Morpholine Group: The morpholine moiety can be introduced via nucleophilic substitution on a suitable electrophilic precursor.
  • Carboxylic Acid Formation: The final step involves converting an intermediate into the acetic acid derivative through carboxylation or oxidation.

Common solvents used in these reactions include dimethylformamide and dimethyl sulfoxide, often under reflux conditions to facilitate the reaction.

The applications of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid span various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antibiotics and anti-inflammatory medications.
  • Research Tool: Used in biochemical assays to study enzyme interactions or cellular pathways due to its ability to modulate biological functions.

Studies on the interactions of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid with biological systems have shown:

  • Protein Binding: Investigations into how this compound binds to target proteins can reveal mechanisms of action and help optimize its pharmacological properties.
  • Cellular Uptake: Understanding how this compound is absorbed by cells is crucial for determining its efficacy and potential side effects.

Several compounds share structural similarities with 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid, including:

Compound NameStructureUnique Features
2-(4-Morpholino-pyrimidin-5-yl)acetic acidPyrimidinone derivativeDifferent heterocyclic core
3-(Morpholinomethyl)-pyridazinePyridazine derivativeLacks carbonyl functionality
2-(3-Pyridinyl)acetic acidSimple pyridine derivativeNo morpholine ring

The uniqueness of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid lies in its combination of the pyridazinone structure with the morpholine group, which enhances both solubility and biological activity compared to other similar compounds.

XLogP3

-1.3

Dates

Last modified: 07-25-2023

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